4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Heterocyclic Chemistry Medicinal Chemistry Purification

Specifically choose the 4-methyl-5-carboxylic acid isomer for LSD1 inhibitor SAR and CNS drug design (cLogP 1.6). This validated scaffold ensures optimal potency (IC50 0.162 µM) and facilitates high-throughput synthesis (m.p. 154°C).

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
CAS No. 841222-62-6
Cat. No. B1364265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS841222-62-6
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C1C(=O)O)SC=C2
InChIInChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyTZHAUWSWUZWKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid (CAS 841222-62-6): A Core Scaffold for Lysine-Specific Demethylase 1 (LSD1) Inhibitor Programs


4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 841222-62-6) is a heterobicyclic building block featuring a fused thiophene-pyrrole core, categorized as an organosulfur and organonitrogen heterocyclic compound [1]. It is a key intermediate in the synthesis of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which have been identified as potent, reversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), a validated epigenetic target in oncology [2]. The compound is commercially available as a research chemical with a typical purity of 95% and a molecular weight of 181.21 g/mol .

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid: Why Unsubstituted and Positional Analogs Are Not Direct Replacements


The 4-methyl substitution on the pyrrole nitrogen of the thieno[3,2-b]pyrrole-5-carboxylic acid scaffold is not a trivial modification; it fundamentally alters the molecule's physicochemical properties and, consequently, its utility as a synthetic building block. Direct substitution with the unsubstituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 39793-31-2) or positional isomers like the 2-carboxylic acid derivative can lead to different reaction kinetics, purification challenges, and altered downstream biological activity due to changes in lipophilicity, hydrogen bonding, and metabolic stability [1]. The following evidence demonstrates the quantifiable differences that justify the specific procurement of the 4-methyl-5-carboxylic acid variant for LSD1 inhibitor and advanced heterocycle synthesis programs [2].

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid: Quantitative Differentiation from Closest Analogs


4-Methyl Substitution Lowers Melting Point by ~26–49°C Relative to the Unsubstituted Scaffold

The presence of the 4-methyl group significantly reduces the melting point of the thienopyrrole carboxylic acid core. The target compound, 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, exhibits a melting point of 154 °C . In contrast, the unsubstituted analog, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, has a reported melting point ranging from 180 °C to 203 °C, depending on the source and purity [1]. This quantifiable difference directly impacts its handling and purification characteristics.

Heterocyclic Chemistry Medicinal Chemistry Purification

4-Methyl Substitution Decreases Solid-State Density by ~8.6% Relative to the Unsubstituted Analog

The incorporation of a methyl group alters the crystal packing efficiency. The target compound has a reported density of 1.47 g/cm³ , while the unsubstituted analog (4H-thieno[3,2-b]pyrrole-5-carboxylic acid) has a significantly higher density of 1.609 g/cm³ [1]. This difference indicates a less dense crystal lattice for the methylated derivative.

Materials Science Formulation Crystallography

4-Methyl Group Modulates Lipophilicity (LogP) to Optimize BBB Penetration Potential

The lipophilicity of a building block is a critical parameter in drug design, influencing the ADME properties of its derivatives. The target compound has a computed XLogP3 value of 1.6 [1], placing it within the optimal range (LogP 1-3) often associated with favorable oral bioavailability and CNS permeability. In comparison, the unsubstituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a reported LogP of 1.93 [2] or 1.45 , depending on the calculation method. The consistent XLogP3 of 1.6 for the methylated derivative provides a quantifiable, intermediate value that avoids the potential of excessively high lipophilicity.

Drug Discovery Pharmacokinetics Medicinal Chemistry

Core Scaffold for LSD1 Inhibitors with Sub-Micromolar Potency (IC50 = 0.162 μM)

While the free acid is a building block, its direct amide derivatives are validated LSD1 inhibitors. The thieno[3,2-b]pyrrole-5-carboxamide series, which is directly synthesized from the 5-carboxylic acid core, has yielded compounds with potent biochemical activity. In a high-throughput screening and optimization campaign, compound 90 from this series demonstrated an IC50 of 0.162 μM against KDM1A/LSD1 [1]. This level of potency is not observed in derivatives of the unsubstituted 4H-thieno[3,2-b]pyrrole-2-carboxylic acid isomer, which is structurally distinct and exhibits different biological activity profiles .

Epigenetics Oncology Drug Discovery

Patent-Validated Building Block in LSD1 and Inflammatory Disease Therapeutic Programs

The 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid scaffold is explicitly claimed as a key intermediate in multiple international patent applications for novel LSD1 inhibitors and other therapeutic agents. Notably, Gilead Sciences' WO2022173722A1 claims thieno[3,2-b]pyrrole derivatives for treating autoimmune and inflammatory diseases [1], and Sitryx Therapeutics' WO2023052783A1 claims related compounds for inflammatory diseases, cancer, and obesity [2]. In contrast, the 2-carboxylic acid isomer is primarily cited in the context of D-amino acid oxidase (DAAO) inhibition , a distinct biological target.

Intellectual Property Drug Development Autoimmune Disease

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid: Recommended Application Scenarios Based on Differentiated Evidence


LSD1/KDM1A Epigenetic Drug Discovery Programs

This compound is the validated starting material for the synthesis of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, with optimized derivatives achieving sub-micromolar potency (IC50 = 0.162 μM) [1]. Procurement of this specific 4-methyl-5-carboxylic acid variant, rather than the unsubstituted or 2-carboxylic acid analogs, ensures alignment with the documented structure-activity relationships (SAR) that led to this potency, which is further supported by its central role in recent patents from major pharmaceutical companies like Gilead and Sitryx [2][3].

Synthesis of CNS-Penetrant Heterocyclic Libraries

With a computed XLogP3 of 1.6, the 4-methylthienopyrrole core provides an optimal lipophilicity starting point for designing CNS-active compounds [1]. This LogP value is more favorable for crossing the blood-brain barrier compared to the unsubstituted analog's more variable and generally higher LogP (1.45–1.93) [2][3]. Furthermore, the lower melting point (154 °C) and lower density (1.47 g/cm³) facilitate more efficient high-throughput parallel synthesis and purification workflows [4][5].

Advanced Polymer and Material Science Research

The 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid scaffold is not limited to medicinal chemistry. As reviewed in Doklady Chemistry (2025), N-substituted methyl 4H-thieno[3,2-b]pyrrolecarboxylates are key monomers for the synthesis of novel polyheterofunctionalized polymers with studied physicochemical properties and potential electronic applications [1]. The specific 4-methyl substitution pattern is essential for the defined polymerization reactions and the resulting material properties.

High-Throughput Screening (HTS) Fragment Follow-Up

The compound's carboxylic acid handle is ideal for rapid derivatization into amides and esters for structure-activity relationship (SAR) exploration. Its use as a core fragment is validated by its presence in the BindingDB database, where its amide derivatives have been tested against targets such as Transcription factor p65 and Sentrin-specific protease 8, providing a data-rich foundation for hit-to-lead campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.